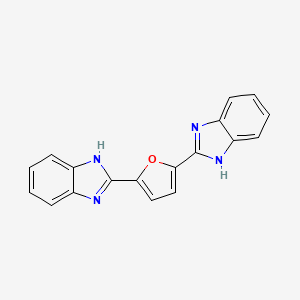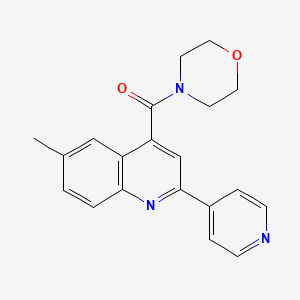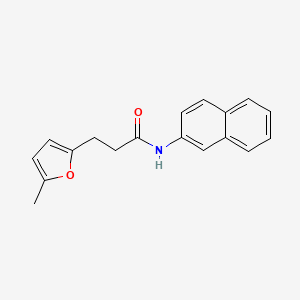![molecular formula C18H18N2OS B5857320 4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 is a thiocyanate derivative of 4-aminobenzophenone and is known to possess photophysical and photochemical properties. It has been extensively studied for its potential applications in various fields, including material science, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of BTA-1 is not fully understood, but it is known to interact with biomolecules such as proteins and nucleic acids. BTA-1 has been shown to bind to DNA and RNA and inhibit their functions. It has also been shown to interact with proteins and alter their conformations, leading to changes in their functions.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BTA-1 can induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle. In addition, BTA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of BTA-1 is its unique photophysical and photochemical properties, which make it useful in various applications. BTA-1 is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of BTA-1 is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on BTA-1. One area of interest is the development of BTA-1-based anticancer drugs. BTA-1 has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the development of BTA-1-based fluorescent probes for imaging biomolecules in living cells. BTA-1 has already been used as a fluorescent probe for protein-ligand interactions, and further studies may lead to the development of new probes for other biomolecules. Finally, BTA-1 may have potential applications in the development of new materials for electronic devices, such as OLEDs and OPVs.
Synthesis Methods
The synthesis of BTA-1 involves the reaction of 4-aminobenzophenone with tert-butyl isocyanide and elemental sulfur. The reaction is carried out in the presence of a catalyst, typically copper(I) iodide, and a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain pure BTA-1.
Scientific Research Applications
BTA-1 has been extensively studied for its potential applications in various fields of science. In material science, BTA-1 has been used as a photoactive compound in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, BTA-1 has been used as a fluorescent probe to study protein-ligand interactions. BTA-1 has also been investigated for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs.
properties
IUPAC Name |
[4-[(4-tert-butylbenzoyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)14-6-4-13(5-7-14)17(21)20-15-8-10-16(11-9-15)22-12-19/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSLFYPPDJCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylbenzoyl)amino]phenyl thiocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)





![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)


![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)

